molecular formula C12H17NO3 B068756 tert-Butyl (2-(hydroxymethyl)phenyl)carbamate CAS No. 164226-32-8

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Cat. No. B068756
Key on ui cas rn: 164226-32-8
M. Wt: 223.27 g/mol
InChI Key: QQAMZZFIHGASEX-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole (0.340 g) was freed from the protecting group with the use of trifluoroacetic acid and then treated as in the above Production Example 54 to give the title compound (0.184 g) as a pale yellow oil (yield: 79.0%).
Name
1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](C2C=CC(F)=CC=2)=C1)=[O:7])([CH3:4])([CH3:3])[CH3:2].FC(F)(F)C(O)=[O:27]>>[C:1]([O:5][C:6]([NH:8][C:16]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:10][OH:27])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
1-(t-Butoxy)carbonyl-3-(4-fluorophenyl)indole
Quantity
0.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C=C(C2=CC=CC=C12)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated as in the above Production Example 54

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.184 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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